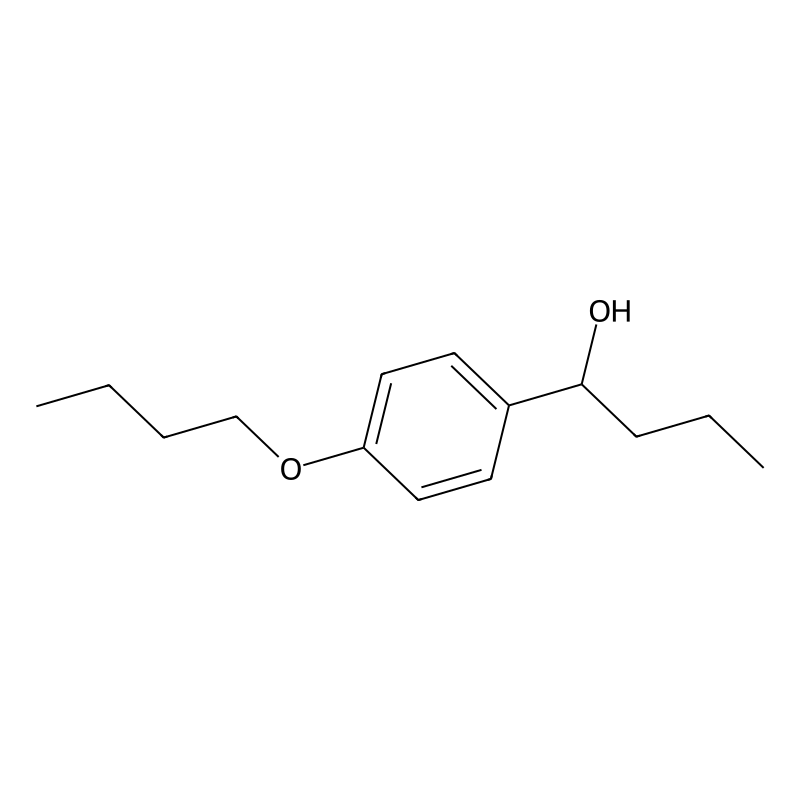1-(4-Butoxyphenyl)butan-1-ol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(4-Butoxyphenyl)butan-1-ol is an organic compound characterized by a butan-1-ol backbone substituted with a butoxy group on one end and a phenyl group at the para position. Its molecular formula is , and it features a hydroxyl group which contributes to its solubility and reactivity in various chemical environments. The compound is of interest due to its potential applications in pharmaceuticals and materials science.
- Esterification: Reacting with carboxylic acids can yield esters, which are often used in flavoring and fragrance industries.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
- Substitution Reactions: The aromatic ring may undergo electrophilic substitution, allowing for the introduction of various functional groups.
Research into the biological activity of 1-(4-butoxyphenyl)butan-1-ol is limited, but its structural similarity to other phenolic compounds suggests potential bioactivity. Compounds with similar structures have been found to exhibit antimicrobial, anti-inflammatory, and analgesic properties. The presence of the butoxy group may enhance lipophilicity, potentially influencing its interaction with biological membranes and targets.
Several methods exist for synthesizing 1-(4-butoxyphenyl)butan-1-ol:
- Alkylation of Phenol: A common approach involves the alkylation of para-substituted phenols with butanol using strong bases such as sodium hydride or potassium carbonate.
- Grignard Reaction: A Grignard reagent derived from 4-butoxybenzaldehyde could react with formaldehyde to form the desired alcohol.
- Reduction of Ketones: Starting from a ketone intermediate, reduction using lithium aluminum hydride or sodium borohydride can yield the corresponding alcohol.
1-(4-Butoxyphenyl)butan-1-ol has potential applications in:
- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
- Cosmetics: Due to its solubility and stability, it may be used in formulations for skin care products.
- Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.
Several compounds share structural features with 1-(4-butoxyphenyl)butan-1-ol. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)butan-1-ol | Contains a methoxy group instead of butoxy | Enhanced solubility and potential for different biological activity |
| 4-Butoxyphenylacetic acid | Acidic counterpart of the butanol derivative | Exhibits different reactivity due to carboxylic acid functionality |
| 1-(4-Hydroxyphenyl)butan-1-one | Contains a ketone instead of an alcohol | Different reactivity patterns due to carbonyl functionality |
The uniqueness of 1-(4-butoxyphenyl)butan-1-ol lies in its specific combination of a butoxy substituent on the aromatic ring and a hydroxyl functional group, which may influence both its physical properties and biological activities compared to these similar compounds.








